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molecular formula C9H9BrO3 B185439 Methyl 3-bromo-4-methoxybenzoate CAS No. 35450-37-4

Methyl 3-bromo-4-methoxybenzoate

Cat. No. B185439
M. Wt: 245.07 g/mol
InChI Key: ZREVPFANJBZHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754100B2

Procedure details

Ethylmagnesium bromide (3M solution in diethyl ether, 54.4 ml) was added at room temperature to a solution of methyl 3-bromo-4-methoxybenzoate (CAS No. 35450-37-4, 10 g) and titanium (IV) isopropoxide (23.9 ml) in THF (100 ml). The reaction mixture was stirred at room temperature overnight. Ethyl acetate and water were added to the reaction mixture and the precipitate was removed through Celite. The organic layer was separated, washed with brine and dried over anhydrous magnesium sulfate. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (7.77 g).
Quantity
54.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
23.9 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[Br:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[C:9]([O:11]C)=O.C(OCC)(=O)C.O>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:5][C:6]1[CH:7]=[C:8]([C:9]2([OH:11])[CH2:2][CH2:1]2)[CH:13]=[CH:14][C:15]=1[O:16][CH3:17] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
54.4 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
23.9 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was removed through Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)C1(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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